Gentianose

Übersicht

Beschreibung

Vorbereitungsmethoden

Gentianose kann aus natürlichen Quellen wie den Wurzeln von Gentiana lutea isoliert werden. Der Prozess beinhaltet die Extraktion des Pflanzenmaterials, gefolgt von der Reinigung und Strukturaufklärung . Hochleistungs-Massenspektrometrie und andere chromatographische Techniken werden üblicherweise für die Identifizierung und Quantifizierung von this compound verwendet

Analyse Chemischer Reaktionen

Gentianose unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Acetylierung. Hydrolyse von this compound führt zur Bildung von Glucose- und Fructose-Einheiten . Acetylierung von this compound kann verwendet werden, um seine Struktur zu identifizieren und seine Zusammensetzung zu bestätigen . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Säuren für die Hydrolyse und Essigsäureanhydrid für die Acetylierung. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Monosaccharid-Einheiten und ihre acetylierten Derivate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

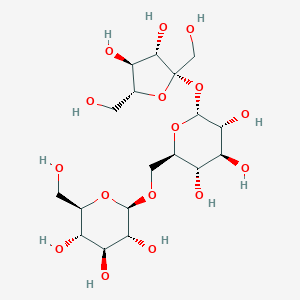

Gentianose is chemically defined as β-D-glucose-(1→6)-β-D-glucose-(1→2)-D-fructose, with a molecular formula of C₁₈H₃₂O₁₆ and a molecular weight of 504.44 g/mol. It is primarily sourced from the roots of plants in the Gentianaceae family, especially Gentiana lutea, where it serves as a significant carbohydrate reserve .

Nutritional Applications

Prebiotic Potential

this compound is classified as a non-digestible sugar, which means it cannot be broken down by human digestive enzymes. Instead, it reaches the colon intact and can be fermented by gut bacteria. This fermentation process leads to the production of beneficial short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are known to contribute positively to gut health by promoting a healthy microbiome and reducing inflammation.

Table 1: Effects of this compound on Gut Health

| Effect | Mechanism | Reference |

|---|---|---|

| Increases SCFA production | Fermentation by gut bacteria | |

| Enhances gut microbiota diversity | Acts as a prebiotic | |

| Reduces inflammation | Modulates immune response |

Pharmacological Applications

This compound has been investigated for its potential pharmaceutical applications. Research indicates that it may possess anti-inflammatory properties and could serve as an anti-leukemic and anti-tumor agent. Studies have shown that this compound influences various metabolic pathways that could be leveraged in therapeutic contexts .

Case Study: Anti-Cancer Properties

A study highlighted in Japanese patent literature indicates that this compound exhibits anti-tumor effects, suggesting its potential use in cancer treatment protocols . The compound's ability to modulate immune responses may also contribute to its efficacy against certain types of cancers.

Plant Biology Applications

In plant biology, this compound plays a crucial role in plant metabolism and signaling. It is involved in regulating physiological processes such as dormancy and budbreak in gentian plants. Research indicates that this compound can influence the redox status within plant cells, thereby affecting growth and development .

Table 2: Role of this compound in Plant Physiology

Wirkmechanismus

Der Wirkungsmechanismus von Gentianose beinhaltet seine Rolle als Signalmolekül in Pflanzen. Es ist an der Modulation der Knospenruhe durch den AsA-GSH-Zyklus beteiligt, der die Aktivierung der Invertase und die Inaktivierung der β-Glucosidase beinhaltet . Dieser Prozess führt zur Anhäufung von this compound, das als Signal für die Freisetzung der Ruhe in überwinternden Knospen wirkt . Beim Menschen wird vermutet, dass this compound seine Wirkung durch seine präbiotischen und antioxidativen Eigenschaften entfaltet, obwohl die genauen molekularen Ziele und Pfade noch untersucht werden .

Vergleich Mit ähnlichen Verbindungen

Gentianose ähnelt anderen Oligosacchariden wie Gentiobiose und Saccharose. Gentiobiose ist, wie this compound, ein Disaccharid, das in Gentiana-Arten vorkommt und eine Rolle bei der Modulation der Knospenruhe spielt . Saccharose, ein weiteres häufiges Oligosaccharid, kommt in Pflanzen weit verbreitet vor und dient als Energiequelle. this compound ist in seiner spezifischen Rolle in der Signalgebung und Ruheregulation in Pflanzen einzigartig . Weitere ähnliche Verbindungen sind Raffinose und Stachyose, die ebenfalls Oligosaccharide mit präbiotischen Eigenschaften sind .

Biologische Aktivität

Gentianose, a gentio-oligosaccharide primarily found in the roots of the Gentiana species, has garnered attention due to its various biological activities and potential applications in medicine and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms, effects on plant physiology, and potential therapeutic applications.

Structure and Properties

This compound is a trisaccharide composed of two glucose units and one fructose unit, linked in a specific configuration: β-D-Glc-(1→6)-D-Glc-(1→2)-D-Fru. It is known for its role as a carbohydrate reserve in plants, particularly in the storage roots of Gentiana lutea and other members of the Gentianaceae family .

Biological Activity

1. Plant Physiology

This compound plays a crucial role in the dormancy and bud break of gentians. Research indicates that it accumulates during specific dormancy stages and is hydrolyzed to gentiobiose, which then participates in signaling pathways that trigger bud break. This process involves the ascorbate-glutathione cycle, which helps detoxify reactive oxygen species (ROS) during dormancy .

Table 1 summarizes the relationship between this compound levels and dormancy stages:

| Dormancy Stage | This compound Concentration | Gentiobiose Concentration |

|---|---|---|

| Early Dormancy | Low | High |

| Mid Dormancy | High | Low |

| Late Dormancy | Moderate | High |

The findings suggest that this compound is not primarily an energy source but rather acts as a signaling molecule that regulates physiological responses associated with dormancy .

2. Hydrolysis and Enzymatic Activity

This compound undergoes hydrolysis through enzymatic action, particularly by invertases. The hydrolytic activity peaks at specific times of the year, aligning with the plant's physiological needs during dormancy and bud break. The enzymatic breakdown of this compound contributes to the availability of glucose for metabolic processes essential for growth and development .

3. Antidiabetic Potential

Recent studies have explored the pharmacological effects of this compound, particularly its potential antidiabetic properties. In vitro studies indicate that this compound may enhance insulin sensitivity and improve glucose metabolism, making it a candidate for managing conditions like type 1 diabetes mellitus . The mechanisms by which this compound exerts these effects involve modulation of metabolic pathways related to glucose uptake and utilization.

Case Studies

Case Study 1: this compound in Diabetes Management

A study investigated the effects of this compound on glucose metabolism in diabetic models. The results indicated significant improvements in insulin sensitivity and reductions in blood glucose levels following treatment with this compound-enriched extracts. The study highlighted this compound's potential as a natural therapeutic agent for diabetes management .

Case Study 2: Impact on Plant Growth

Another study focused on the role of this compound in promoting bud break in Gentiana species under controlled conditions. The application of exogenous this compound was shown to induce earlier bud break compared to untreated controls, suggesting its utility in agricultural practices aimed at optimizing flowering times .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPFEKGTMRGPLJ-WSCXOGSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318513 | |

| Record name | Gentianose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gentianose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25954-44-3 | |

| Record name | Gentianose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25954-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentianose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025954443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentianose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-β-D-glucopyranosyl-(1→6)-β-D-fructofuranosyl-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTIANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0ZQ61S45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentianose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 °C | |

| Record name | Gentianose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.